molecular formula C19H23ClN2 B3025807 N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine CAS No. 1307806-90-1

N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine

Cat. No.: B3025807
CAS No.: 1307806-90-1
M. Wt: 314.9 g/mol
InChI Key: PGKHYLYZXSVXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Despropionyl meta-Chlorofentanyl is a synthetic opioid compound that is structurally similar to fentanyl. It is primarily used as an analytical reference standard in research and forensic applications. The compound is known for its potent analgesic properties and is often studied in the context of opioid receptor interactions .

Scientific Research Applications

Despropionyl meta-Chlorofentanyl is widely used in scientific research, particularly in the following areas:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Despropionyl meta-Chlorofentanyl involves several key steps:

Industrial Production Methods: Industrial production of Despropionyl meta-Chlorofentanyl follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Despropionyl meta-Chlorofentanyl undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted analogs of Despropionyl meta-Chlorofentanyl .

Mechanism of Action

Despropionyl meta-Chlorofentanyl exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The primary molecular targets are the mu-opioid receptors, which are involved in pain modulation and reward pathways .

Similar Compounds:

Uniqueness: Despropionyl meta-Chlorofentanyl is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its meta-chloro substitution differentiates it from other fentanyl analogs, affecting its binding affinity and metabolic stability .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c20-17-7-4-8-19(15-17)21-18-10-13-22(14-11-18)12-9-16-5-2-1-3-6-16/h1-8,15,18,21H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKHYLYZXSVXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC(=CC=C2)Cl)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036848
Record name Despropionyl m-Chlorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307806-90-1
Record name Despropionyl m-Chlorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.